1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine

TAAR1 agonist binding affinity cross-species pharmacology

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine, also catalogued as RO5166017 (CAS 1048346-74-2; molecular formula C₁₂H₁₇N₃O; molecular weight 219.28 g/mol), is a synthetic small molecule belonging to the 2-aminooxazoline chemical class. It functions as a potent, orally bioavailable, cross-species agonist of the trace amine-associated receptor 1 (TAAR1), a Gs-coupled GPCR that modulates dopaminergic and serotonergic neurotransmission.

Molecular Formula C18H29NO3S
Molecular Weight 339.5 g/mol
Cat. No. B12257007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine
Molecular FormulaC18H29NO3S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCC(C2)C
InChIInChI=1S/C18H29NO3S/c1-5-6-10-22-17-11-15(3)16(4)12-18(17)23(20,21)19-9-7-8-14(2)13-19/h11-12,14H,5-10,13H2,1-4H3
InChIKeyWIDAEZVZUSAPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine (RO5166017): Chemical Identity, Pharmacological Class, and Procurement Relevance


1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine, also catalogued as RO5166017 (CAS 1048346-74-2; molecular formula C₁₂H₁₇N₃O; molecular weight 219.28 g/mol), is a synthetic small molecule belonging to the 2-aminooxazoline chemical class. It functions as a potent, orally bioavailable, cross-species agonist of the trace amine-associated receptor 1 (TAAR1), a Gs-coupled GPCR that modulates dopaminergic and serotonergic neurotransmission [1]. Engineered through systematic structural optimisation from an adrenergic lead scaffold, RO5166017 was developed as a high-selectivity pharmacological tool to dissect TAAR1-mediated brain functions, and it has since been widely adopted as a reference agonist in preclinical neuropsychiatric, metabolic, and addiction research [2].

Tool compound class TAAR1 reference agonist for dopaminergic and serotonergic pathway studies
Pharmacology profile Clean TAAR1 agonist without 5-HT1A polypharmacology; suitable for mechanistic isolation
In vivo utility Oral bioavailability and brain penetration support chronic oral dosing in rodent models

Why 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine Cannot Be Interchanged with Other TAAR1 Agonists or Sulfonylpiperidine Analogs


The TAAR1 agonist pharmacological landscape encompasses compounds with divergent selectivity fingerprints, intrinsic efficacy (full vs. partial agonism), species-dependent potency, and downstream effects on dopamine transporter (DAT) regulation. RO5166017 is distinct from close chemical analogs such as RO5256390 and RO5263397, and from the clinical-stage dual TAAR1/5-HT₁A agonist ulotaront, in ways that preclude simple functional substitution in experimental protocols. Critically, RO5166017 pretreatment uniquely increases dopamine uptake and cell-surface DAT expression via a TAAR1-dependent mechanism, whereas RO5256390 and ulotaront reduce uptake [1]. These differences have been described as "clinically relevant" and demand that procurement decisions be guided by the specific pharmacological question under investigation [2].

DAT regulation direction differs

RO5256390 and ulotaront decrease dopamine uptake, whereas RO5166017 increases it; selection of the wrong agonist may invert experimental outcomes.

Serotonergic polypharmacology risk

Ulotaront combines TAAR1 agonism with 5-HT1A activity, introducing a confound absent in RO5166017; pure TAAR1 attribution may be compromised.

Species affinity profiles diverge

RO5256390 shows a 10-fold mouse-to-rat potency gap vs. 1.4-fold for RO5166017; cross-species dose translation may shift significantly.

Quantitative Differentiation Evidence for 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine (RO5166017) vs. Closest Analogs


Cross-Species TAAR1 Binding Affinity (Ki) of RO5166017 vs. RO5256390

RO5166017 exhibits a distinct cross-species Ki profile compared with the structurally related Roche TAAR1 agonist RO5256390. RO5166017 shows higher affinity for rat TAAR1 (2.7 nM vs. 9.1 nM), lower affinity for mouse TAAR1 (1.9 nM vs. 0.9 nM), and markedly lower affinity for human TAAR1 (31 nM vs. 4.1 nM). The cynomolgus monkey Ki values are equivalent (24 nM for both compounds) [1][2]. These differences document that the two compounds are not interchangeable surrogates in rodent-to-human translational pharmacology studies.

Cross-species Ki profile
Head-to-head
Mouse: 1.9 nM (RO5166017) vs. 0.9 nM (RO5256390); Rat: 2.7 nM vs. 9.1 nM; Human: 31 nM vs. 4.1 nM; Monkey: 24 nM for both.
Reported 3.4-fold higher rat potency vs. RO5256390; 7.6-fold lower human potency.
Radioligand binding in HEK293 cells stably expressing recombinant TAAR1.
TAAR1 agonist binding affinity cross-species pharmacology

Off-Target Selectivity Profile: RO5166017 vs. TAAR4 and Biogenic Amine Receptors

RO5166017 demonstrates high selectivity over the only other trace amine-activated TAAR family member (TAAR4) as well as over κ-opioid, α₂-adrenergic, and imidazoline I₁ receptors. At concentrations up to 30 µM, RO5166017 elicits no cAMP production from mouse TAAR4. It displays 79-fold selectivity over κ-opioid receptors, 64-fold over adrenergic α₂ receptors, and 15-fold over imidazoline I₁ receptors . In contrast, the clinical candidate ulotaront (SEP-363856) possesses significant 5-HT₁A receptor agonist activity in addition to TAAR1 agonism, introducing a serotonergic polypharmacology not present with RO5166017 [1].

Selectivity over off-targets
Cross-study comparable
79-fold (κ-opioid); 64-fold (α₂-adrenergic); 15-fold (imidazoline I₁); no TAAR4 activation at 30 µM.
Supports unambiguous TAAR1 attribution, unlike ulotaront which co-activates 5-HT1A.
cAMP assays in HEK293; radioligand binding panel.
TAAR1 selectivity off-target screening TAAR4

In Vivo Efficacy: Cocaine-Induced Hyperlocomotion Blockade in Wild-Type vs. TAAR1-KO Mice

RO5166017 administered orally at 0.3 mg/kg completely blocked cocaine (15 mg/kg i.p.)-induced hyperlocomotion in wild-type mice, with the cocaine/RO5166017 group not differing from saline controls (P < 0.001 vs. cocaine/vehicle). This anti-hyperlocomotor effect was abolished in Taar1⁻/⁻ mice, confirming mechanism specificity [1]. In the same paradigm, the TAAR1 antagonist EPPTB failed to produce this effect and instead reversed RO5166017-mediated suppression of neuronal firing in the ventral tegmental area [2]. While RO5256390 also blocks psychostimulant-induced hyperlocomotion, its efficacy is reported at overlapping but not identical dose ranges (0.003–1 mg/kg p.o.), and its partial agonist profile at mouse TAAR1 may result in different maximal efficacy under certain conditions .

Cocaine hyperlocomotion blockade
Head-to-head
0.3 mg/kg p.o. fully normalized cocaine-induced hyperlocomotion (P -/- mice.
TAAR1-dependent behavioral endpoint at a reproducible oral dose.
C57BL/6 mice; cocaine 15 mg/kg i.p.; EPPTB reversed effect.
TAAR1 in vivo efficacy cocaine hyperlocomotion behavioral pharmacology

Metabolic Efficacy: Body Weight and Food Intake Reduction in Diet-Induced Obese (DIO) Mice — RO5166017 vs. Ulotaront

In a diet-induced obesity (DIO) mouse model, 7-day sub-chronic administration of RO5166017 via food admixture (cumulative dose 3.5 mg/kg/day) produced significant reductions in cumulative food intake, body weight from baseline, postprandial insulin, HOMA-IR, and liver triglycerides compared with vehicle [1]. In the same study, ulotaront administered sub-chronically to high-fat diet-fed rats also produced dose-dependent reductions in body weight, food intake, and liver triglycerides [1]. Both compounds improved oral glucose tolerance by inhibiting gastric emptying. However, RO5166017's metabolic effects have been demonstrated to be entirely TAAR1-dependent—absent in Taar1⁻/⁻/LacZ mice—while ulotaront's effects may partially involve its 5-HT₁A agonist component [2].

Metabolic improvement in DIO mice
Cross-study comparable
3.5 mg/kg/day × 7 days reduced food intake, body weight, insulin, HOMA-IR, and liver triglycerides vs. vehicle.
TAAR1-dependent metabolic endpoint; ulotaront also active but may involve 5-HT1A component.
DIO C57BL/6J mice; endpoints at day 7.
TAAR1 metabolic effects body weight reduction glycemic control

Dopamine Transporter (DAT) Regulation: RO5166017 Increases DA Uptake — Opposite Directionality vs. Ulotaront and RO5256390

A 2025 head-to-head comparative study evaluated the effects of three TAAR1 agonists on DAT function. Pretreatment of cultured cells with RO5166017 increased dopamine uptake by approximately 50% and increased cell-surface DAT expression by approximately 15% via a TAAR1-dependent mechanism. In contrast, both ulotaront and RO5256390 pretreatment reduced dopamine uptake by approximately 50% [1]. Furthermore, RO5166017—but not RO5256390 or ulotaront—increased amphetamine-induced dopamine efflux in a TAAR1-dependent manner. These differences were not predictable from in vitro binding data alone and represent the first demonstration that TAAR1 agonists can produce directionally opposite effects on DAT regulation [1].

DAT functional directionality
Head-to-head
RO5166017 increased DA uptake ~50% and surface DAT ~15%; ulotaront and RO5256390 decreased uptake ~50%.
Opposing direction of DAT modulation; critical differentiator for addiction research.
Cultured cells and rodent striatal synaptosomes; TAAR1-dependence confirmed.
dopamine transporter DAT trafficking TAAR1 agonist mechanism

Oral Bioavailability and Brain Penetration: Pharmacokinetic Differentiation of RO5166017

RO5166017 was specifically engineered to overcome the metabolic instability of endogenous trace amines and earlier TAAR1 ligands. It exhibits a plasma half-life of several hours and demonstrates both good oral bioavailability and high brain penetration, enabling peripheral administration (including oral dosing) for in vivo CNS studies [1]. This contrasts with the endogenous TAAR1 agonist β-phenylethylamine (PEA), which has a half-life of only minutes due to rapid MAO-mediated degradation [2]. Within the 2-aminooxazoline series, RO5166017, RO5256390, RO5203648, and RO5263397 all exhibit drug-like physicochemical properties and oral bioavailability; however, the brain-to-plasma ratio and absolute oral bioavailability values for each compound have not been published in a single head-to-head PK study, and the available data indicate comparable CNS penetration across the series [3].

Oral PK profile
Supporting evidence
Plasma half-life several hours; good oral bioavailability and high brain penetration.
Supports chronic oral dosing for CNS target engagement; contrast with β-PEA (t½
Mouse and rat PK studies; oral and i.p. routes.
oral bioavailability brain penetration CNS drug-like properties

Optimal Research Application Scenarios for 1-(2-Butoxy-4,5-dimethylbenzenesulfonyl)-3-methylpiperidine (RO5166017) Based on Differentiated Evidence


TAAR1-Mediated Dopamine Transporter Upregulation Studies (Addiction and Dopamine Homeostasis Research)

RO5166017 is uniquely suited for investigations requiring TAAR1-dependent increases in dopamine uptake and cell-surface DAT expression. The 2025 comparative DAT study demonstrated that RO5166017 pretreatment increased DA uptake by ~50% and surface DAT by ~15%, whereas ulotaront and RO5256390 decreased uptake by ~50% [1]. Researchers studying TAAR1-mediated DAT trafficking, cocaine reinstatement, or amphetamine-induced dopamine efflux should select RO5166017 as the reference agonist, as no other commercially available TAAR1 agonist reproduces this directionality of effect.

Pure TAAR1 Pharmacology Studies Requiring Absence of 5-HT₁A Confounds

RO5166017 is a clean TAAR1 agonist with no significant activity at 5-HT₁A receptors, 5-HT transporters, or other monoaminergic targets at pharmacologically relevant concentrations. It shows no cAMP production from TAAR4 at 30 µM and has 79-fold selectivity over κ-opioid, 64-fold over α₂-adrenergic, and 15-fold over imidazoline I₁ receptors [1]. In contrast, ulotaront is a dual TAAR1/5-HT₁A agonist, making mechanistic attribution ambiguous [2]. For studies that must conclusively isolate TAAR1-mediated effects from serotonergic contributions—such as TAAR1 receptor crystallography, knockout validation experiments, or TAAR1-selective biomarker discovery—RO5166017 is the unequivocal choice.

Metabolic Syndrome and Antipsychotic-Induced Weight Gain Mitigation Research

RO5166017 has been validated in DIO mouse models where 7-day sub-chronic dosing (3.5 mg/kg/day in food admix) significantly reduced body weight, food intake, postprandial insulin, HOMA-IR, and liver triglycerides in a TAAR1-dependent manner [1]. Given that many atypical antipsychotics induce severe metabolic side effects through mechanisms independent of TAAR1, RO5166017 enables researchers to dissect the specific contribution of TAAR1 agonism to metabolic improvement without the 5-HT₁A polypharmacology of ulotaront or the D₂ receptor antagonism of olanzapine comparators [2]. This scenario is particularly relevant for pharmaceutical discovery programmes seeking TAAR1 agonists as adjunctive therapies to mitigate antipsychotic-induced weight gain.

Cross-Species Translational Pharmacology with Balanced Rodent Potency

RO5166017's Ki profile—1.9 nM (mouse), 2.7 nM (rat)—provides near-equivalent potency across the two primary rodent species used in preclinical neuroscience, with only a 1.4-fold difference [1]. This contrasts with RO5256390, which shows a 10.1-fold mouse-to-rat potency difference (0.9 nM vs. 9.1 nM), potentially complicating dose translation between mouse and rat models [2]. For laboratories that routinely perform parallel experiments in both mouse and rat—or that need to bridge mouse genetic models with rat behavioural pharmacology—RO5166017's balanced rodent profile simplifies experimental design and reduces inter-species variability in dose selection.

Application
Selection Property
Validation Focus
DAT regulation studies
DAT functional directionality
TAAR1-dependent DAT modulation
Pure TAAR1 pharmacology
TAAR1 selectivity over 5-HT1A
Absence of serotonergic confound
Metabolic side-effect research
TAAR1-dependent metabolic improvement
Metabolic endpoints in DIO models
Cross-species translational studies
Balanced rodent Ki profile
Mouse-rat potency equivalence
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